Cas no 668-10-0 (7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one)
![7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one structure](https://it.kuujia.com/scimg/cas/668-10-0x500.png)
668-10-0 structure
Nome del prodotto:7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one
7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one Proprietà chimiche e fisiche
Nomi e identificatori
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- 7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 7-(hydroxymethyl)-4,9-dimethoxy-
- 5H-Furo[3,2-g][1]benzopyran-5-one, 7-(hydroxymethyl)-4,9-dimethoxy-
- 7-(Hydroxymethyl)-4,9-dimethoxy-5H-furo(3,2-g)(1)benzopyran-5-one
- Ammiol
- 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one
- Q4747251
- 7-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one #
- 6R2E7CX8FG
- 668-10-0
- DTXSID10216918
- DTXCID40139409
- XSKZZVYURGCOGM-UHFFFAOYSA-N
- UNII-6R2E7CX8FG
- SCHEMBL10885786
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- Inchi: InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-10(11)9(16)5-7(6-15)20-13/h3-5,15H,6H2,1-2H3
- Chiave InChI: XSKZZVYURGCOGM-UHFFFAOYSA-N
- Sorrisi: COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO
Proprietà calcolate
- Massa esatta: 276.06336
- Massa monoisotopica: 276.06338810g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.1Ų
- XLogP3: 1
Proprietà sperimentali
- PSA: 78.13
7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one Letteratura correlata
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1. The preparation and crystal structure of 5SbF3·3SbF5W. A. Shantha Nandana,Jack Passmore,Peter S. White,Chi-Ming Wong J. Chem. Soc. Dalton Trans. 1987 1989
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Smith B. Babiaka,Aurélien F. A. Moumbock,Stefan Günther,Fidele Ntie-Kang RSC Adv. 2021 11 15060
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3. Cleavage of carbon–oxygen single bonds in the reaction of aryl ethyl acetals with ethylmagnesium bromide in diethyl ether. A kinetic studyPaolo Beltrame,Gioanna Gelli,Aldo Loi J. Chem. Soc. Perkin Trans. 2 1976 1001
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Feng-Ming Tian,Jian Yi,Yan Tang,Bo-Wei Chen,Hong-Ping Long,Ying-Fei Liu,Yin Ou-yang,Wen-Jiang Zhang,Rong-Mei Tang,Bai-Yan Liu Food Funct. 2023 14 3686
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5. Crystal and molecular structure of a 1 : 1 bullvalene–silver tetrafluoroborate complexJames S. McKechnie,Iain C. Paul J. Chem. Soc. B 1968 1445
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